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Compound of Interest

Ethyl 4-(2,3-dichlorophenyl)-4-
Compound Name:
oxobutyrate

cat. No.: B1327898

An In-depth Technical Guide on Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate (CAS 71450-93-
6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(2,3-dichlorophenyl)-4-
oxobutyrate, a chemical compound with potential applications in research and development.
Due to the limited availability of published data, this guide focuses on its physicochemical
properties, a probable synthetic route based on established chemical principles, and general
analytical methodologies for its characterization.

Core Compound Information

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a dichlorinated phenyl keto-ester. Its chemical
structure and basic properties are summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1327898?utm_src=pdf-interest
https://www.benchchem.com/product/b1327898?utm_src=pdf-body
https://www.benchchem.com/product/b1327898?utm_src=pdf-body
https://www.benchchem.com/product/b1327898?utm_src=pdf-body
https://www.benchchem.com/product/b1327898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Citations

CAS Number 71450-93-6 [11[2][3]

Molecular Formula C12H12CI203 [1][3]

Molecular Weight 275.13 g/mol [1112][3]
Ethyl 4-(2,3-dichlorophenyl)-4-

Synonyms [1]
oxobutanoate

) 96% - 97% (as commercially
Purity _ [4][5]
available)

Physicochemical Data

Detailed experimental data for this specific compound is scarce in publicly accessible literature.
The following table summarizes available and predicted data.

Parameter Value Notes

Not specified (likely a liquid or Inferred from similar
Appearance . _

low-melting solid) compounds.

Expected to be soluble in

Solubility Not specified .

common organic solvents.
Boiling Point Not specified
Melting Point Not specified

Probable Synthetic Pathway

While a specific published synthesis for Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is not
readily available, a plausible and widely used method for the preparation of similar aryl keto-
esters is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an
aromatic ring with an acyl group.

The proposed synthesis would involve the reaction of 1,2-dichlorobenzene with an acylating
agent derived from succinic acid, such as ethyl 4-chloro-4-oxobutyrate, in the presence of a
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Lewis acid catalyst like aluminum chloride (AICI3).

Reactants

[1,2-Dichlorobenzenej Aromatic Substrate

[Ethyl 4-ch|oro-4-oxobutyrate)‘
I

@ Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

Reaction Conditions i
I

I
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Catalyst

Click to download full resolution via product page

Caption: Proposed Friedel-Crafts acylation for the synthesis of Ethyl 4-(2,3-dichlorophenyl)-4-
oxobutyrate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis based on the Friedel-
Crafts acylation of analogous compounds. Note: This protocol has not been experimentally
validated for this specific compound and should be adapted and optimized under appropriate
laboratory safety precautions.

Materials:

1,2-Dichlorobenzene

Ethyl 4-chloro-4-oxobutyrate

Anhydrous Aluminum Chloride (AICI3)

Anhydrous Dichloromethane (DCM) or another suitable inert solvent
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Hydrochloric acid (HCI), aqueous solution

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for inert atmosphere reactions
Procedure:

e To a stirred suspension of anhydrous AICls in anhydrous DCM under an inert atmosphere
(e.g., nitrogen or argon) and cooled in an ice bath (0-5 °C), add ethyl 4-chloro-4-oxobutyrate
dropwise.

 After the addition is complete, add 1,2-dichlorobenzene dropwise to the reaction mixture,
maintaining the temperature below 10 °C.

» Allow the reaction mixture to stir at room temperature for several hours, monitoring the
progress by a suitable technique (e.g., TLC or GC).

» Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice
and concentrated HCI.

o Separate the organic layer, and extract the aqueous layer with DCM.

« Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate the solvent under reduced pressure.

» Purify the crude product by a suitable method, such as column chromatography on silica gel
or vacuum distillation.

Analytical Characterization

The characterization of Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate would typically involve
standard analytical techniques to confirm its structure and purity.
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Caption: General workflow for the purification and analytical characterization of the target

compound.

Expected Spectroscopic Data

IH NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the dichlorophenyl ring, as well as the methylene protons of the butyrate
chain and the ethyl ester group (a triplet and a quartet). The chemical shifts and coupling
patterns of the aromatic protons would be characteristic of a 1,2,3-trisubstituted benzene
ring.

13C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons
(ketone and ester), the aromatic carbons (with those bearing chlorine atoms showing
characteristic shifts), and the aliphatic carbons of the butyrate and ethyl ester moieties.
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e Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+)
corresponding to the molecular weight of the compound (275.13 g/mol ). A characteristic
isotopic pattern for two chlorine atoms (an M+2 peak approximately 65% of the M+ peak,
and an M+4 peak of lower intensity) would be a key indicator of the compound's identity.

e Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption
bands for the ketone and ester carbonyl (C=0) stretching vibrations, typically in the region of
1680-1740 cm~1.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity,
mechanism of action, or any associated signaling pathways for Ethyl 4-(2,3-
dichlorophenyl)-4-oxobutyrate. Compounds with dichlorophenyl and butyrate moieties can
exhibit a range of biological activities, and this compound could be a potential intermediate or
candidate in drug discovery programs. Further research is required to elucidate any
pharmacological properties.

Safety Information

Safety data for this specific compound is not extensively documented. As with any chemical, it
should be handled with appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid
inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate is a chemical compound for which detailed public
scientific literature is limited. This guide has provided a summary of its known properties and a
scientifically plausible, though hypothetical, framework for its synthesis and characterization
based on established organic chemistry principles. It is hoped that this information will be a
useful starting point for researchers and professionals in the field of drug development and
chemical synthesis. Further experimental investigation is necessary to fully characterize this
compound and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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